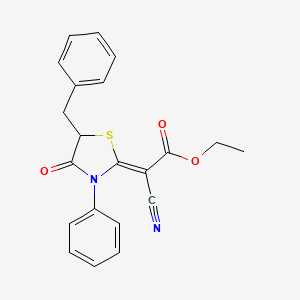

(Z)-ethyl 2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetate

Description

Properties

IUPAC Name |

ethyl (2Z)-2-(5-benzyl-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)-2-cyanoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3S/c1-2-26-21(25)17(14-22)20-23(16-11-7-4-8-12-16)19(24)18(27-20)13-15-9-5-3-6-10-15/h3-12,18H,2,13H2,1H3/b20-17- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBWNUQXRRTXLDD-JZJYNLBNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C1N(C(=O)C(S1)CC2=CC=CC=C2)C3=CC=CC=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C\1/N(C(=O)C(S1)CC2=CC=CC=C2)C3=CC=CC=C3)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetate typically involves a multi-step process. One common method includes the condensation of ethyl cyanoacetate with benzylidene derivatives in the presence of a base, followed by cyclization to form the thiazolidinone ring. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

(Z)-ethyl 2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can lead to a wide range of functionalized thiazolidinone derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazolidinone derivatives, including (Z)-ethyl 2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetate, exhibit potent antimicrobial properties. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacterial strains.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 18 | 32 µg/mL |

| Escherichia coli | 15 | 64 µg/mL |

| Klebsiella pneumoniae | 20 | 16 µg/mL |

These findings suggest that the compound could be developed into new antimicrobial agents, especially in light of rising antibiotic resistance.

Antidiabetic Activity

Thiazolidinones are known for their ability to activate peroxisome proliferator-activated receptors (PPARs), particularly PPAR-γ, which enhances insulin sensitivity. Preliminary studies on this compound indicate potential in improving glucose uptake and insulin sensitivity in adipose tissues.

Case Studies

Case Study on Antimicrobial Efficacy : A study demonstrated that this compound showed significant activity against multidrug-resistant bacterial strains, providing an alternative for treating infections caused by resistant pathogens.

Case Study on Antidiabetic Effects : In vitro assays revealed that the compound significantly reduced glucose levels in cultured adipocytes, indicating its potential role in managing type II diabetes through enhanced insulin signaling pathways.

Molecular Docking Studies

Molecular docking simulations have been utilized to predict the binding affinity of this compound to various biological targets. The results indicated strong interactions with PPAR-γ, with a calculated binding energy of approximately -9.35 kcal/mol, suggesting favorable interactions that support its potential use as an antidiabetic agent.

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Physicochemical Properties

- Solubility : The benzyl group in the target compound increases lipophilicity (logP ~2.5–3.0), limiting aqueous solubility. Methoxy-substituted analogues (e.g., compound 5) exhibit better solubility in polar solvents .

- Thermal Stability: Isothiazole derivatives (e.g., 26a) have higher melting points (60–63°C) compared to thiazolidinones (~100–120°C decomposition) .

Structural Analysis Techniques

- X-ray Crystallography: Used to confirm the Z-configuration and hydrogen-bonding networks in thiazolidinones .

- NMR Spectroscopy : Distinguishes geometric isomers; δ 160–170 ppm (C=O), δ 110–120 ppm (CN) .

Key Research Findings

- Synthetic Efficiency : The target compound’s synthesis (yield ~60–70%) is comparable to analogues using DMF-DMA or sodium ethoxide .

- Bioactivity Optimization: Substitution at position 5 (e.g., benzyl vs. dimethylamino) significantly modulates cytotoxicity. Benzyl groups balance lipophilicity and activity, while polar substituents (e.g., pyrazole in 18b) may reduce membrane permeability .

- Isomer Stability : The Z-configuration is critical; E-isomers are less stable and rarely reported .

Biological Activity

(Z)-ethyl 2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetate is a synthetic compound belonging to the thiazolidinone family, which has garnered significant attention due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, along with relevant synthesis methods and mechanisms of action.

Chemical Structure and Synthesis

The compound features a thiazolidinone ring, a cyano group, and ester functionalities. The general synthesis involves the condensation of ethyl cyanoacetate with benzylidene derivatives in the presence of a base, followed by cyclization to form the thiazolidinone ring. The reaction conditions typically require controlled temperatures and specific solvents to ensure optimal yield and purity .

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. In a study evaluating its efficacy against various bacterial strains, including Escherichia coli and Klebsiella pneumoniae, the compound demonstrated promising results, suggesting its potential as an antimicrobial agent .

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Klebsiella pneumoniae | 16 µg/mL |

| Staphylococcus aureus | 8 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anti-inflammatory Properties

In addition to its antimicrobial activity, this compound has been investigated for its anti-inflammatory effects. Studies have indicated that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. The mechanism involves modulation of signaling pathways associated with inflammation .

Anticancer Potential

The anticancer properties of this compound have also been explored. Preliminary studies suggest that the compound can induce apoptosis in cancer cell lines through the activation of caspases and inhibition of cell proliferation .

Table 2: Anticancer Activity Data

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may bind to enzymes or receptors involved in key biological processes, leading to modulation of their activity. For instance, its structural features allow it to inhibit certain enzymes that play a role in inflammation and cancer progression .

Case Studies

- Antimicrobial Efficacy : A study conducted on the efficacy of thiazolidinone derivatives found that modifications in the benzyl group significantly enhanced antimicrobial activity against gram-positive bacteria .

- Cancer Cell Line Studies : Research involving various cancer cell lines demonstrated that treatment with this compound resulted in reduced viability and increased apoptosis markers compared to untreated controls .

Q & A

Q. How is the compound’s bioactivity rationalized using molecular docking against target proteins?

- Docking studies (AutoDock Vina) position the thiazolidinone core in hydrophobic pockets of enzymes (e.g., COX-2). Free energy scoring (ΔG < −8 kcal/mol) and hydrogen-bonding interactions (e.g., with Arg120) validate binding modes. MD simulations (100 ns) assess stability of ligand-protein complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.